molecular formula C26H20BrN3OS B2964488 2-((3-bromobenzyl)thio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 2034582-60-8

2-((3-bromobenzyl)thio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Cat. No.: B2964488
CAS No.: 2034582-60-8
M. Wt: 502.43
InChI Key: PMPOPTBJFQZKGP-UHFFFAOYSA-N
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Description

The compound 2-((3-bromobenzyl)thio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one belongs to the pyrrolo[3,2-d]pyrimidin-4(5H)-one family, a class of heterocyclic compounds with significant medicinal chemistry relevance. Its structure features:

  • A 3-bromobenzylthio group at position 2, contributing steric bulk and electron-withdrawing properties.
  • Phenyl and o-tolyl (ortho-methylphenyl) substituents at positions 7 and 3, respectively, which influence steric and electronic interactions.

Properties

IUPAC Name

2-[(3-bromophenyl)methylsulfanyl]-3-(2-methylphenyl)-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20BrN3OS/c1-17-8-5-6-13-22(17)30-25(31)24-23(21(15-28-24)19-10-3-2-4-11-19)29-26(30)32-16-18-9-7-12-20(27)14-18/h2-15,28H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMPOPTBJFQZKGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC5=CC(=CC=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-((3-bromobenzyl)thio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a complex heterocyclic compound with significant potential in medicinal chemistry. This compound belongs to the class of pyrrolopyrimidine derivatives, which are known for their diverse biological activities, including anticancer and antiviral properties. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and specific case studies that highlight its pharmacological potential.

  • Molecular Formula : C26H20BrN3OS
  • Molecular Weight : 502.4 g/mol
  • CAS Number : 2034489-63-7

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The general synthetic pathway includes:

  • Condensation Reactions : Combining appropriate precursors to form the pyrrolopyrimidine framework.
  • Cyclization : Formation of the heterocyclic structure.
  • Functional Group Modifications : Introducing thioether and bromobenzyl groups to enhance biological activity.

Anticancer Activity

Research has demonstrated that compounds similar to this compound exhibit significant anticancer properties.

Case Study: In Vitro Anticancer Screening
A study evaluated the antiproliferative effects of various pyrrolopyrimidine derivatives on cancer cell lines such as HepG2 (liver cancer) and PC-3 (prostate cancer). The results indicated that:

  • The compound exhibited an IC50 value of approximately 4.296 µM against HepG2 cells and 7.472 µM against PC-3 cells, indicating potent cytotoxicity .
CompoundCell LineIC50 (µM)
2-Bromo derivativeHepG24.296 ± 0.2
2-Bromo derivativePC-37.472 ± 0.42

The biological activity is believed to be mediated through the inhibition of key signaling pathways involved in cell proliferation and survival. Specifically, these compounds have been shown to inhibit:

  • VEGFR-2 : A receptor involved in angiogenesis.
  • AKT Pathway : A critical pathway for cell survival and growth.

Inhibition of these pathways leads to apoptosis in cancer cells, thus providing a mechanism for the observed anticancer effects .

Additional Biological Activities

Beyond anticancer properties, there is emerging evidence suggesting that pyrrolopyrimidine derivatives may also possess:

  • Antiviral Properties : Some studies indicate activity against viral targets, though specific data on this compound is limited.
  • Anti-inflammatory Effects : Similar compounds have shown promise in reducing inflammation markers in vitro.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure Variations

The target compound’s pyrrolo[3,2-d]pyrimidin-4(5H)-one core differs from analogs with thieno[3,2-d]pyrimidin-4(3H)-one (e.g., compounds 3a and 3b in ) .

Substituent Effects

Position 2 Modifications
  • 3-Bromobenzylthio vs. Methoxy/Hydroxy Groups: In thieno analogs (e.g., 3a and 3b), methoxy (3a) or hydroxy (3b) groups at position 2 significantly affect melting points (303–304°C for 3b vs. 148–150°C for 3a) due to hydrogen bonding . The bromine in the target compound may reduce solubility compared to polar groups but enhance lipophilicity. Thioether vs. Ether Linkages: The thioether group in the target compound could improve metabolic stability compared to ether-linked analogs (e.g., 13 in ) .
Position 3 and 7 Substitutions
  • o-Tolyl vs.
  • Phenyl vs. Benzoyl : Pyrrolo analogs with benzoyl groups (e.g., 56 in ) exhibit different electronic profiles due to ketone functionality, which may alter reactivity or target affinity .

Physical and Spectral Properties

Compound Core Structure Key Substituents Melting Point (°C) Yield (%) Reference
Target Compound Pyrrolo[3,2-d]pyrimidin-4(5H)-one 3-bromobenzylthio, phenyl, o-tolyl N/A N/A N/A
3a () Thieno[3,2-d]pyrimidin-4(3H)-one 3-methoxyphenyl, methyl 148–150 48
3b () Thieno[3,2-d]pyrimidin-4(3H)-one 3-hydroxyphenyl, methyl 303–304 57
18 () Pyrrolo[3,2-d]pyrimidin-4(5H)-one Benzyl-furan 103–106 50.44
15a () Pyrrolo[3,2-d]pyrimidin-4(5H)-one Methyl, p-tolyl N/A N/A
  • Melting Points : Hydroxy groups (3b) increase melting points significantly, while bulky alkyl/aryl groups (e.g., 18) reduce them . The bromine in the target compound may elevate its melting point relative to fluorine analogs () but lower it compared to hydroxylated derivatives.
  • Spectral Data: HRMS and NMR (e.g., 15a in ) confirm structural integrity in pyrrolo-pyrimidinones, suggesting similar validation methods for the target compound .

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